Ethyl 3-(3-bromophenyl)prop-2-enoate
Overview
Description
Ethyl 3-(3-bromophenyl)prop-2-enoate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-bromophenyl)prop-2-enoate can be synthesized through the esterification of 3-(3-bromophenyl)prop-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the bromination of cinnamic acid followed by esterification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction can lead to the formation of ethyl 3-(3-bromophenyl)propanoate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of ethyl 3-(3-aminophenyl)prop-2-enoate or ethyl 3-(3-thiocyanatophenyl)prop-2-enoate.
Oxidation: Formation of 3-(3-bromophenyl)prop-2-enoic acid.
Reduction: Formation of ethyl 3-(3-bromophenyl)propanoate.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of ethyl 3-(3-bromophenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the meta position makes the compound susceptible to nucleophilic substitution reactions. Additionally, the conjugated double bond in the prop-2-enoate moiety allows for various addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)prop-2-enoate: Similar structure but with the bromine atom at the para position.
Ethyl 3-(2-bromophenyl)prop-2-enoate: Bromine atom at the ortho position.
Ethyl cinnamate: Lacks the bromine substitution.
Uniqueness
Ethyl 3-(3-bromophenyl)prop-2-enoate is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The meta substitution provides distinct electronic and steric effects compared to ortho and para substitutions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
ethyl 3-(3-bromophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAFCYKWMNVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340906 | |
Record name | ethyl 3-(3-bromophenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59114-88-4 | |
Record name | ethyl 3-(3-bromophenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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